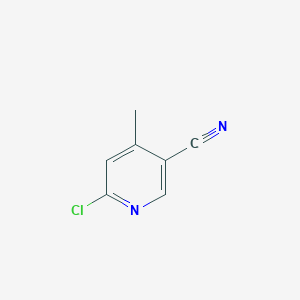

6-Chloro-4-methylnicotinonitrile

Descripción

Propiedades

IUPAC Name |

6-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWCFHFMYBZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495837 | |

| Record name | 6-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-35-1 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

6-Chloro-4-methylnicotinonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methylnicotinonitrile

Abstract

6-Chloro-4-methylnicotinonitrile is a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern offers a unique scaffold for medicinal chemists to explore structure-activity relationships. This technical guide provides an in-depth analysis of the core synthetic pathways for obtaining this molecule. We will dissect three primary strategies: the selective functionalization of a dichlorinated precursor, the construction of the pyridine ring followed by targeted chlorination, and the transformation of an amino-substituted pyridine via diazotization. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and practical insights into each approach.

Introduction and Significance

6-Chloro-4-methylnicotinonitrile (CAS No. 66909-35-1) is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position.[1][2] This arrangement of functional groups makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functionalities. Its role as a precursor in the synthesis of complex bioactive molecules underscores the importance of efficient and scalable synthetic routes.[1]

Retrosynthetic Analysis

A logical approach to designing the synthesis of 6-Chloro-4-methylnicotinonitrile begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available starting materials. The key disconnections focus on the introduction of the chlorine and nitrile functionalities and the formation of the pyridine ring itself.

Caption: Retrosynthetic pathways for 6-Chloro-4-methylnicotinonitrile.

Pathway 1: Selective Functionalization of a Dichlorinated Precursor

This pathway leverages the commercially available and synthetically accessible 2,6-Dichloro-4-methylnicotinonitrile (CAS No. 875-35-4) as the primary starting material. The core challenge lies in achieving selective reaction at the C2 position while leaving the C6 chlorine untouched.

Rationale and Strategy

In 2,6-dichloropyridines, the two chlorine atoms are electronically similar.[3] Therefore, achieving selective mono-substitution often relies on subtle steric effects or, more reliably, on a two-step process: substitution at one position followed by removal or transformation of the introduced group. A highly effective strategy involves selective nucleophilic substitution with an amine or methoxide, followed by deamination or demethoxylation. The synthesis of compounds like 2-Amino-6-chloro-4-methyl-nicotinonitrile and 6-Chloro-2-Methoxy-4-Methylnicotinonitrile from the dichlorinated precursor demonstrates that such selective substitutions are feasible.[4][5]

Experimental Protocol

Step A: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

This precursor is often prepared by chlorinating the corresponding dihydroxy pyridine.

-

Reaction Setup: In a pressure tube, combine 3-Cyano-2,6-dihydroxy-4-methylpyridine (1.0 eq) with phosphorus oxychloride (POCl₃, 5.0 eq).

-

Chlorination: Add a phase transfer catalyst such as benzyltriethylammonium chloride (2.0 eq). Seal the tube and heat the mixture to 120°C. Stir overnight.[6]

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

-

Isolation: The solid product precipitates out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. This typically yields 2,6-dichloro-4-methyl-nicotinonitrile with high purity (89-92% yield).[6]

Step B: Selective Amination at C2

-

Reaction Setup: Dissolve 2,6-Dichloro-4-methylnicotinonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol.

-

Nucleophilic Substitution: Add an excess of aqueous ammonia (e.g., 28% solution) to the solution.

-

Heating: Heat the mixture in a sealed vessel at a temperature ranging from 100 to 150°C for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Isolation: Cool the reaction mixture. The product, 2-Amino-6-chloro-4-methyl-nicotinonitrile, will often precipitate. It can be collected by filtration, or the solvent can be removed under reduced pressure and the product purified by recrystallization or column chromatography.

Step C: Reductive Deamination

-

Diazotization: Suspend 2-Amino-6-chloro-4-methyl-nicotinonitrile (1.0 eq) in an aqueous solution of a non-nucleophilic strong acid like H₃PO₄ or H₂SO₄ at 0-5°C.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to form the diazonium salt.

-

Reduction: Add hypophosphorous acid (H₃PO₂, 50% solution, large excess) to the diazonium salt solution at 0-5°C. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. The evolution of N₂ gas should be observed.

-

Work-up and Isolation: Quench the reaction by adding water and neutralize with a base (e.g., NaHCO₃). Extract the desired product, 6-Chloro-4-methylnicotinonitrile, with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Workflow for Pathway 1 via selective amination and deamination.

Pathway 2: Synthesis via Ring Chlorination

This approach involves constructing the pyridine ring with a hydroxyl group at the 6-position, which then serves as a handle for a robust chlorination reaction. This is a classic and reliable method in heterocyclic chemistry.

Rationale and Strategy

The conversion of a pyridone (or hydroxypyridine) to a chloropyridine is a high-yielding and common transformation.[6] The primary task is the efficient synthesis of the 6-hydroxy-4-methylnicotinonitrile precursor (CAS No. 1355196-92-7).[7] This can often be achieved through condensation reactions involving cyanoacetamide or a related active methylene compound with a suitable 1,3-dicarbonyl or equivalent synthon.

Experimental Protocol

Step A: Synthesis of 6-Hydroxy-4-methylnicotinonitrile

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and acetoacetaldehyde dimethyl acetal (1.0 eq) in ethanol.

-

Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

-

Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water. Acidification of the solution with a mild acid like acetic acid can also induce precipitation. Filter the solid, wash with cold ethanol or water, and dry to obtain 6-Hydroxy-4-methylnicotinonitrile.

Step B: Chlorination of the Hydroxyl Group

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (for HCl), place 6-Hydroxy-4-methylnicotinonitrile (1.0 eq).

-

Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃, 3-5 eq). A co-solvent such as N,N-dimethylformamide (DMF) can be used catalytically.

-

Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should become a clear solution.

-

Work-up: Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto a mixture of ice and water.

-

Isolation: The product will precipitate as a solid. Neutralize the aqueous solution with a base like sodium carbonate or ammonium hydroxide. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol or purification via column chromatography will yield pure 6-Chloro-4-methylnicotinonitrile.

| Step | Reactant | Reagent | Temp (°C) | Time (h) | Typical Yield |

| A | Cyanoacetamide | Acetoacetaldehyde dimethyl acetal, Piperidine | ~78 (Reflux) | 4 - 8 | 60 - 75% |

| B | 6-Hydroxy-4-methylnicotinonitrile | POCl₃ | ~110 (Reflux) | 2 - 4 | 85 - 95% |

| Caption: Summary of reaction parameters for Pathway 2. |

Pathway 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[8][9] This pathway begins with 6-Amino-4-methylnicotinonitrile (CAS No. 179555-10-3).[10][11]

Rationale and Strategy

This method provides a direct conversion of a C-NH₂ bond to a C-Cl bond.[8] Its success hinges on the stability of the intermediate diazonium salt and the efficiency of the copper(I)-catalyzed radical-nucleophilic substitution.[12][13] The starting amine is accessible, making this a viable and direct route.

Experimental Protocol

Step A: Synthesis of 6-Amino-4-methylnicotinonitrile

(Note: A literature procedure for this specific starting material would be followed. A general approach is provided below.)

-

Condensation: React malononitrile (1.0 eq) with a suitable β-keto enamine or equivalent under basic conditions (e.g., sodium ethoxide in ethanol).

-

Cyclization: Heat the reaction mixture to facilitate the cyclization and formation of the aminopyridine ring.

-

Isolation: Standard aqueous work-up followed by extraction and purification by recrystallization or chromatography.

Step B: Sandmeyer Reaction

-

Diazotization: In a flask cooled to 0-5°C, dissolve 6-Amino-4-methylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl, ~3 eq) and water.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water dropwise. Ensure the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes in the cold.

-

Catalyst Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0-5°C.

-

Displacement: Slowly add the cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will occur.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Caption: Key stages of the Sandmeyer reaction pathway.

Conclusion and Comparative Analysis

All three pathways present viable methods for the synthesis of 6-Chloro-4-methylnicotinonitrile. The choice of route will ultimately depend on factors such as starting material availability, cost, scalability, and safety considerations.

-

Pathway 1 is advantageous if 2,6-Dichloro-4-methylnicotinonitrile is readily and cheaply available. However, it involves multiple steps, including a potentially hazardous deamination procedure.

-

Pathway 2 is a robust and classic approach. The chlorination of pyridones with POCl₃ is a well-established and high-yielding reaction. The overall efficiency depends on a good synthesis for the 6-hydroxy precursor.

-

Pathway 3 offers the most direct conversion of a functional group. The Sandmeyer reaction is a powerful tool, but handling diazonium salts requires careful temperature control as they can be explosive when isolated.

For industrial-scale production, Pathway 2 often represents the most practical and economical choice due to its use of common reagents and reliable, high-yielding transformations.

References

-

Visa Chem Private Limited. 6 Chloro 4 Methylnicotinonitrile Acid. Available from: [Link]

- CoLab. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

-

ResearchGate. Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Organic Syntheses. 2-chloronicotinonitrile. Available from: [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

ResearchGate. Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF. Available from: [Link]

-

LookChem. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Scilit. Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Available from: [Link]

-

CKT College. A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. Available from: [Link]

- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

PubChem. 6-Amino-4-methylnicotinonitrile. Available from: [Link]

-

ResearchGate. Precursors and products from the Sandmeyer reaction. Available from: [Link]

-

Royal Society of Chemistry. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available from: [Link]

-

ChemSynthesis. 5-hydroxy-6-methylnicotinonitrile. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

Scribd. Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions. Available from: [Link]

-

PubChem. 6-Chloro-2-methylnicotinonitrile. Available from: [Link]

-

PubChem. 6-Hydroxynicotinonitrile. Available from: [Link]

-

Chemsrc. 6-chloro-2-methylnicotinonitrile. CAS#:66909-36-2. Available from: [Link]

-

ResearchGate. Regio-and stereoselective chlorination of 2,6-Dichloro-4-phenyl-3,4,5,6-tetrahydro-2 H -1,2λ 5 -benzoxaphosphinin-2-one: Addition of two equivalents of chlorine with aromaticity disturbance | Request PDF. Available from: [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. 66909-35-1 Cas No. | 6-Chloro-4-methylnicotinonitrile | Apollo [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-6-chloro-4-methyl-nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 1355196-92-7|6-Hydroxy-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. 6-Amino-4-methylnicotinonitrile | [frontierspecialtychemicals.com]

- 11. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-methylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document moves beyond a simple data sheet to offer insights into the practical application and theoretical underpinnings of this compound's characteristics, tailored for professionals in research and development.

Chemical Identity and Molecular Structure

6-Chloro-4-methylnicotinonitrile, registered under CAS Number 66909-35-1, is a substituted pyridine derivative. Its structure features a pyridine ring with a chloro group at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts specific reactivity and properties that are highly valuable in synthetic chemistry.

Molecular Formula: C₇H₅ClN₂[1][2][3]

Molecular Weight: 152.58 g/mol [1][2][3]

Synonyms: 6-Chloro-4-methylpyridine-3-carbonitrile, 2-Chloro-5-cyano-4-methylpyridine[4]

The interplay between the electron-withdrawing nature of the nitrile and chloro groups and the electron-donating effect of the methyl group creates a nuanced electronic profile on the pyridine ring, influencing its reactivity and intermolecular interactions.

Physicochemical Properties: A Tabulated Summary

For ease of reference and comparison, the core physicochemical properties of 6-Chloro-4-methylnicotinonitrile are summarized in the table below. These values are critical for designing experimental conditions, from reaction setup to purification and formulation.

| Property | Value | Source |

| CAS Number | 66909-35-1 | [1][4] |

| Molecular Formula | C₇H₅ClN₂ | [1][2][3] |

| Molecular Weight | 152.58 g/mol | [1][2][3] |

| Appearance | Solid | - |

| Melting Point | 42 - 44 °C | - |

| Boiling Point | 204 °C | - |

| Solubility | Data not readily available. Generally, such compounds exhibit solubility in a range of organic solvents like methanol, ethanol, acetone, and DMSO. Experimental determination is recommended for specific applications. | - |

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methyl, and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be particularly informative about the electronic environment created by the various functional groups. The nitrile carbon would appear in the characteristic downfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Chloro-4-methylnicotinonitrile will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also show peaks in the aromatic region (around 1400-1600 cm⁻¹) for the C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 6-Chloro-4-methylnicotinonitrile, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (152.58). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Synthesis and Reactivity: A Versatile Synthetic Intermediate

6-Chloro-4-methylnicotinonitrile serves as a valuable building block in organic synthesis, primarily due to the reactivity of its chloro and nitrile functionalities.

General Synthetic Approaches

The synthesis of substituted nicotinonitriles often involves multi-step sequences starting from simpler pyridine or acyclic precursors. Common strategies include the cyclization of dinitriles or the modification of pre-existing pyridine rings. For instance, a general approach could involve the Knoevenagel condensation of an appropriate ketone with malononitrile, followed by cyclization and subsequent chlorination.

Key Reactions and Reactivity Profile

The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing a facile route to diverse derivatives.

The nitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This versatility makes 6-Chloro-4-methylnicotinonitrile a key intermediate in the synthesis of more complex molecules. For example, similar chloro-substituted nicotinonitriles are used in the synthesis of various biologically active compounds where the chloro group is displaced by a nucleophile.

Applications in Drug Discovery and Agrochemicals

The structural motif of substituted pyridines is prevalent in a vast number of pharmaceuticals and agrochemicals. 6-Chloro-4-methylnicotinonitrile, as a functionalized pyridine, is a valuable intermediate for the synthesis of such bioactive molecules. The presence of the chloro, methyl, and nitrile groups provides multiple points for diversification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. While specific examples for this exact isomer are not widely published, its structural analogs are key components in various therapeutic areas. For instance, the related 6-chloro-4-methylpyridine-3-carboxylic acid is used as an intermediate in the development of nicotinic receptor modulators and other central nervous system agents.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-4-methylnicotinonitrile.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Experimental Protocols: A Guide to Characterization

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Solubility

The solubility in various solvents can be determined by adding small, known amounts of the solid to a fixed volume of the solvent at a constant temperature until no more solid dissolves. This can be done qualitatively or quantitatively using techniques like gravimetric analysis or spectroscopy.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for obtaining and interpreting the key spectroscopic data for 6-Chloro-4-methylnicotinonitrile.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

6-Chloro-4-methylnicotinonitrile is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its distinct physicochemical properties, governed by the specific arrangement of its functional groups, provide a platform for the development of a wide array of more complex and biologically active molecules. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in its effective utilization. Further experimental investigation into its solubility and reactivity in various systems will undoubtedly continue to expand its applications.

References

-

CAS No : 66909-35-1 | Product Name : 6-Chloro-4-methylnicotinonitrile (BSC). Pharmaffiliates. Available at: [Link]

-

6-chloro-4-methylpyridine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

-

6-Chloro-4-iodopyridine-3-carbonitrile | C6H2ClIN2 | CID 57516912. PubChem. Available at: [Link]

-

Determining a Structure with IR and NMR. YouTube. Available at: [Link]

-

6- Chloro-4-Methylnicotinonitrile (66909-35-1). Cynor Laboratories. Available at: [Link]

-

6-Chloro-4-methylnicotinonitrile | CAS No. 66909-35-1. Venkatasai Life Sciences. Available at: [Link]

-

6- Chloro-4-Methylnicotinonitrile (66909-35-1). Cynor Laboratories. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. indiamart.com [indiamart.com]

- 3. 6-Chloro-4-methylnicotinonitrile | CAS No. 66909-35-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. 66909-35-1 Cas No. | 6-Chloro-4-methylnicotinonitrile | Apollo [store.apolloscientific.co.uk]

- 5. 6-chloro-4-methylpyridine-3-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to 6-Chloro-4-methylnicotinonitrile: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated nitrogen heterocycles hold a place of distinction due to their inherent reactivity and ability to serve as versatile scaffolds. 6-Chloro-4-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a compound of significant interest. Its unique arrangement of a chloro substituent, a methyl group, and a nitrile function on the pyridine ring provides multiple reactive sites, enabling a diverse range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of 6-Chloro-4-methylnicotinonitrile, from its fundamental identifiers to its synthesis, characterization, and critical applications in the pharmaceutical industry.

Core Identifiers and Chemical Properties of 6-Chloro-4-methylnicotinonitrile

A precise understanding of a compound's identifiers and physicochemical properties is the foundation of its effective utilization in a laboratory setting.

| Identifier | Value |

| CAS Number | 66909-35-1 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| IUPAC Name | 6-chloro-4-methylpyridine-3-carbonitrile |

| Synonyms | 6-Chloro-4-methylpyridine-3-carbonitrile, 2-Chloro-5-cyano-4-methylpyridine |

| InChI | InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 |

| SMILES | Cc1cc(nc(c1)C#N)Cl |

Table 1: Core Identifiers for 6-Chloro-4-methylnicotinonitrile.

| Property | Value |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 109-110 °C |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water |

| Storage | Store in a cool, dry, well-ventilated area |

Table 2: Physicochemical Properties of 6-Chloro-4-methylnicotinonitrile.

Synthesis and Purification: A Practical Approach

The synthesis of 6-Chloro-4-methylnicotinonitrile is a critical aspect of its accessibility for research and development. A common and effective synthetic strategy involves a multi-step process, as outlined below.

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from methodologies described in the patent literature, providing a robust route to the target compound[1].

Step 1: Condensation to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

-

To a stirred solution of (E)-4-(dimethylamino)-3-buten-2-one and malononitrile in a suitable solvent such as methanol, add a catalytic amount of a base like piperidine or β-alanine acetate.

-

The reaction mixture is stirred at a controlled temperature, typically between 20-30 °C, for a period of 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, can be isolated by filtration or extraction.

Step 2: Chlorination and Cyclization to 6-Chloro-4-methylnicotinonitrile

-

The intermediate from Step 1 is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

The reaction is heated, typically in the range of 80-110 °C, for 1 to 24 hours. The progress of the chlorination and cyclization is monitored by TLC.

-

After the reaction is complete, the excess chlorinating agents are carefully quenched, and the crude product is isolated.

-

Purification of the final product, 6-Chloro-4-methylnicotinonitrile, is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices

The choice of reagents and conditions in this synthesis is guided by established principles of organic chemistry. The initial condensation reaction is a base-catalyzed Knoevenagel-type condensation followed by a Michael addition, which efficiently constructs the carbon backbone of the pyridine ring. The use of phosphorus oxychloride and phosphorus pentachloride in the second step serves a dual purpose: chlorination of the pyridone intermediate and dehydration of the amide to the nitrile, leading to the formation of the aromatic nicotinonitrile ring.

A simplified workflow for the synthesis of 6-Chloro-4-methylnicotinonitrile.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of 6-Chloro-4-methylnicotinonitrile are crucial for its application in sensitive downstream processes like drug synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M+) is expected to appear at an m/z value corresponding to the molecular weight of 6-Chloro-4-methylnicotinonitrile. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, is a clear indicator of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 6-Chloro-4-methylnicotinonitrile would include:

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 6-Chloro-4-methylnicotinonitrile. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water), can effectively separate the target compound from any impurities. The purity is determined by the relative area of the main peak.

Applications in Drug Discovery and Development

The true value of 6-Chloro-4-methylnicotinonitrile lies in its utility as a versatile intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The nicotinonitrile scaffold is a recognized pharmacophore in many approved drugs and clinical candidates[2][3][4][5][6].

A Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring of 6-Chloro-4-methylnicotinonitrile serves as an excellent starting point for the design of kinase inhibitors. The chloro and nitrile groups can be readily modified to introduce various substituents that can interact with the active site of a target kinase. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution to introduce different amine or ether linkages, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.

A conceptual workflow illustrating the use of 6-Chloro-4-methylnicotinonitrile in the development of kinase inhibitors.

Safety, Handling, and Disposal

As with any chemical intermediate, the safe handling of 6-Chloro-4-methylnicotinonitrile is of utmost importance in a laboratory setting.

Hazard Identification

Based on available safety data, 6-Chloro-4-methylnicotinonitrile is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should always be worn[7][8][9]:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat.

Handling Procedures

All handling of 6-Chloro-4-methylnicotinonitrile should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust.

Spill Management and Disposal

In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material and collected in a sealed container for disposal as hazardous waste. All waste containing 6-Chloro-4-methylnicotinonitrile must be disposed of in accordance with local, state, and federal regulations[10][11].

Conclusion

6-Chloro-4-methylnicotinonitrile stands as a testament to the power of well-designed chemical intermediates in advancing pharmaceutical research. Its strategic combination of functional groups on a robust heterocyclic core provides a versatile platform for the synthesis of a wide array of complex molecules. For researchers and scientists in the field of drug development, a thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential as a key building block in the creation of next-generation therapeutics. As the quest for more effective and targeted medicines continues, the importance of such versatile intermediates will undoubtedly continue to grow.

References

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 2023. [Link]

-

Shamroukh, A., Kotb, E., & Sharaf, M. A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry, 2021. [Link]

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate, 2018. [Link]

-

Gouda, M. A., Hussein, B. H. M., Helal, M. H., & Salem, M. A. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry, 2018. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate, 2021. [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Is Personal Protective Equipment Required When Working with Solvents?. MicroCare, 2022. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies, 2023. [Link]

-

Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Cole-Parmer. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific, 2010. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

Exploring 6-Amino-4-[3-Chloro-4-(Pyridin-2-ylmethoxy)anilino]-7-Ethoxyquinoline-3-Carbonitrile: A Key Neratinib Intermediate. [Link]

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Process for making 3-amino-2-chloro-4-methylpyridine.

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc., 2020. [Link]

-

6-Chloro-2-methylnicotinonitrile. PubChem. [Link]

-

Laboratory waste. KI Staff portal, 2025. [Link]

-

Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile. lookchem. [Link]

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI, 2021. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed, 2004. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate, 2021. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI, 2022. [Link]

-

Electrophilic fragment-based design of reversible covalent kinase inhibitors. PubMed, 2013. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org, 2023. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC, 2013. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC, 2022. [Link]

- Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Interpreting Mass Spectra. A-level Chemistry. [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube, 2018. [Link]

-

Interpreting Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry, 2016. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube, 2023. [Link]

-

Impurities Application Notebook. Waters. [Link]

-

15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube, 2018. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube, 2020. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

-

6-(4-CHLORO-PHENYL)-2-BROM-4-METHYLTHIO-NICOTINONITRIL - Optional[13C NMR]. SpectraBase. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Interpreting Mass Spectrometry - A-level Chemistry. YouTube, 2020. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 8. youtube.com [youtube.com]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Laboratory waste | Staff Portal [staff.ki.se]

An In-depth Technical Guide to the Solubility of 6-Chloro-4-methylnicotinonitrile

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished in vivo efficacy, and complex formulation requirements. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility of 6-Chloro-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document will focus on the foundational principles and robust experimental protocols necessary to generate reliable solubility profiles. As senior application scientists, our aim is to not only provide procedural steps but to instill a deep understanding of the rationale behind these experimental choices, ensuring the generation of high-quality, reproducible data.

Physicochemical Profile of 6-Chloro-4-methylnicotinonitrile: An Informed Starting Point

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Implication for Solubility Studies |

| Molecular Weight | ~152.58 g/mol | Relatively small, which is generally favorable for solubility. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic. | Suggests that aqueous solubility may be limited. |

| pKa (Acid Dissociation Constant) | The pyridine nitrogen is weakly basic. The exact pKa is difficult to predict without experimental data but is likely to be low. | The compound's solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to protonation of the pyridine nitrogen. |

| Hydrogen Bonding | The nitrile group and the pyridine nitrogen can act as hydrogen bond acceptors. There are no hydrogen bond donors. | The ability to accept hydrogen bonds may enhance solubility in protic solvents. |

| Crystal Lattice Energy | Unknown, but potentially significant. | The energy required to break the crystal lattice will be a major determinant of solubility. The potential for polymorphism exists, which could significantly impact solubility.[1][2][3][4][5] |

These predicted properties guide our experimental design. The moderate lipophilicity and potential for pH-dependent solubility are key factors that will be addressed in the following experimental protocols.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive assessment of solubility requires the application of multiple robust methodologies. Here, we detail the "gold standard" Shake-Flask method for thermodynamic solubility, coupled with modern analytical techniques for accurate quantification.

I. Thermodynamic Solubility Determination by the Shake-Flask Method

The Shake-Flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent system.[6] It is a direct measure of the saturation point of a solution in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient equilibration time is crucial to ensure that a true thermodynamic equilibrium is reached. For poorly soluble compounds, this can extend beyond 24 hours.[6]

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and defined temperature is essential for reproducibility.

-

pH Control: Given the predicted basicity of the pyridine nitrogen, determining solubility at various pH values is critical to understanding its behavior in different physiological environments.

-

Solid Phase Analysis: It is crucial to analyze the solid material remaining after equilibration to check for any changes in its physical form, such as polymorphism or solvation, which can significantly affect solubility.[1][2][3][4][5]

Experimental Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Common organic solvents for non-aqueous solubility determination include ethanol, methanol, acetone, and acetonitrile.

-

Sample Preparation: Add an excess amount of 6-Chloro-4-methylnicotinonitrile to a series of vials containing a known volume of each solvent system. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to permit sedimentation of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved compound.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid Phase Characterization: Recover the remaining solid from the vials and analyze its physical form using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify any potential polymorphic transformations.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the accurate and precise quantification of dissolved solutes in solubility studies.

Causality Behind Experimental Choices:

-

Method Validation: A validated HPLC method is essential for reliable quantification. This includes establishing linearity, accuracy, precision, and the limit of quantification (LOQ).

-

Solvent for Standards: The solvent used to prepare the standard solutions should be compatible with the mobile phase and ensure the complete dissolution of the compound.

-

Wavelength Selection: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 6-Chloro-4-methylnicotinonitrile to ensure maximum sensitivity.

Experimental Workflow for HPLC Quantification:

Caption: Workflow for HPLC Quantification of Solubility.

Detailed Protocol:

-

HPLC System and Conditions:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the λmax of 6-Chloro-4-methylnicotinonitrile.

-

-

Standard Preparation: Prepare a stock solution of 6-Chloro-4-methylnicotinonitrile in a suitable organic solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the filtered samples from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system and record the peak areas.

-

Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

III. Potentiometric Titration for pKa and pH-Dependent Solubility

For ionizable compounds like 6-Chloro-4-methylnicotinonitrile, potentiometric titration is an efficient method to determine the pKa and construct a pH-solubility profile.[7][8][9]

Causality Behind Experimental Choices:

-

Titrant Selection: The choice of acid or base titrant depends on the nature of the analyte. For a basic compound, an acid titrant is used.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength is important for accurate pKa determination.

-

Co-solvent: For poorly soluble compounds, a co-solvent may be necessary to achieve a sufficient initial concentration for titration. The effect of the co-solvent on the apparent pKa must be considered.

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for pKa and Solubility by Potentiometric Titration.

Detailed Protocol:

-

Instrument Setup: Use an automated titrator equipped with a calibrated pH electrode.

-

Sample Preparation: Prepare a suspension of 6-Chloro-4-methylnicotinonitrile in water or a water/co-solvent mixture.

-

Titration: Titrate the suspension with a standardized solution of hydrochloric acid.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or from the maximum of the first derivative plot. The intrinsic solubility and the pH-solubility profile can be calculated from the titration data.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise tabular format to facilitate comparison across different solvent systems and conditions.

Table 1: Thermodynamic Solubility of 6-Chloro-4-methylnicotinonitrile at 25°C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | 1.0 | Hypothetical Value | Hypothetical Value |

| Acetate Buffer | 5.0 | Hypothetical Value | Hypothetical Value |

| Phosphate Buffered Saline (PBS) | 7.4 | Hypothetical Value | Hypothetical Value |

| Borate Buffer | 9.0 | Hypothetical Value | Hypothetical Value |

| Ethanol | N/A | Hypothetical Value | Hypothetical Value |

| Acetonitrile | N/A | Hypothetical Value | Hypothetical Value |

Conclusion: A Pathway to Comprehensive Solubility Understanding

This technical guide has outlined a robust and scientifically sound framework for the comprehensive evaluation of the solubility of 6-Chloro-4-methylnicotinonitrile. By integrating the gold-standard shake-flask method with modern analytical techniques such as HPLC and potentiometric titration, researchers can generate high-quality, reliable data. The emphasis on understanding the causality behind experimental choices, such as the importance of pH control, temperature stability, and solid-phase analysis, empowers scientists to not only generate data but to interpret it in the context of drug discovery and development. While experimental data for this specific compound is currently limited, the methodologies detailed herein provide a clear path forward for its thorough characterization, a critical step in advancing its potential as a valuable chemical entity.

References

-

Henck, J.-O. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design, 18(10), 6295-6304. Available at: [Link]

-

PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. Available at: [Link]

-

World Journal of Pharmaceutical and Life Sciences. (2020). POLYMORPHISM. WJPLS, 6(8), 123-131. Available at: [Link]

-

Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and solid dispersions. Crystal Growth & Design, 11(7), 2662-2679. Available at: [Link]

-

Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., ... & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available at: [Link]

-

Protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Bienta. Shake-Flask Solubility Assay. Available at: [Link]

-

Saal, C., & Petereit, A. C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical chemistry, 81(8), 3165-3172. Available at: [Link]

-

SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

-

Chromatography Online. (2014). Troubleshooting Real HPLC Problems. Available at: [Link]

-

Poplido, J. A., Witte, M. D., & Kubik, S. (2020). Potentiometric titration method for the determination of solubility limits and pKa values of weak organic acids in water. Analytical chemistry, 92(14), 9511-9515. Available at: [Link]

-

Avdeef, A. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Pharmaceutical research, 18(9), 1305-1313. Available at: [Link]

-

Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 3. wjpls.org [wjpls.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [kops.uni-konstanz.de]

- 9. scite.ai [scite.ai]

The Emerging Therapeutic Potential of 6-Chloro-4-methylnicotinonitrile Derivatives: A Technical Guide

Abstract

The nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its diverse derivatives, those based on the 6-Chloro-4-methylnicotinonitrile core are gaining attention as versatile intermediates for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the known biological activities of 6-Chloro-4-methylnicotinonitrile derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic strategies for derivatization, the underlying mechanisms of action, and the experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

Introduction: The 6-Chloro-4-methylnicotinonitrile Scaffold - A Versatile Building Block

The 6-Chloro-4-methylnicotinonitrile moiety, a substituted cyanopyridine, represents a key synthetic intermediate for the development of a wide array of bioactive molecules. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position, a methyl group at the 4-position, and a nitrile group at the 3-position, offers multiple avenues for chemical modification. The chlorine atom, in particular, serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the creation of extensive compound libraries.

While research on derivatives specifically from the 6-Chloro-4-methylnicotinonitrile core is an emerging field, the broader class of nicotinonitrile derivatives has demonstrated significant therapeutic potential, including approved drugs like the kinase inhibitor Neratinib. This guide will synthesize the available information on derivatives of the closely related and commercially available precursor, 2,6-dichloro-4-methylnicotinonitrile, to illuminate the potential of this compound class. This precursor is a known building block for various pharmaceuticals and agrochemicals, underscoring the industrial relevance of this chemical space.[1][2]

Synthetic Strategies for Derivatization

The primary route for generating a diverse library of 6-Chloro-4-methylnicotinonitrile derivatives starts from the readily available precursor, 2,6-dichloro-4-methylnicotinonitrile. The differential reactivity of the two chlorine atoms allows for selective substitution, providing a gateway to a wide range of analogs.

General Synthetic Pathway from 2,6-dichloro-4-methylnicotinonitrile

A common strategy involves the nucleophilic aromatic substitution of one of the chloro groups, often at the more reactive 6-position, with various nucleophiles such as amines, alcohols, and thiols. The choice of nucleophile and reaction conditions dictates the final product. For instance, reaction with sodium methoxide can yield 6-chloro-2-methoxy-4-methylnicotinonitrile.[1] Similarly, reaction with ammonia or primary/secondary amines can introduce amino functionalities.

Below is a generalized workflow for the synthesis of 6-Chloro-4-methylnicotinonitrile derivatives.

Caption: Mechanism of anticancer activity via kinase inhibition.

Quantitative Data for Nicotinonitrile Derivatives

The following table summarizes the anticancer activity of various nicotinonitrile derivatives against different cancer cell lines. It is important to note that these are not all 6-Chloro-4-methyl substituted, but they illustrate the potential of the nicotinonitrile scaffold.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| N-nicotinonitrile derivative | MCF-7 (Breast Cancer) | 12.1 | |

| 2-phenylacrylonitrile derivative | HCT116 (Colon Cancer) | 0.0059 | [3] |

| 2-phenylacrylonitrile derivative | BEL-7402 (Liver Cancer) | 0.0078 | [3] |

| 5-propenylidene-4-thiazolidinone | MOLT-4 (Leukemia) | <0.01-0.02 | [4] |

| 5-propenylidene-4-thiazolidinone | SW-620 (Colon Cancer) | <0.01-0.02 | [4] |

| Nicotinamide derivative | HCT-116 (Colon Cancer) | 5.4 | [5] |

| Nicotinamide derivative | HepG2 (Liver Cancer) | 7.1 | [5] |

| 6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast Cancer) | 17 | [6] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 6-Chloro-4-methylnicotinonitrile derivatives (typically in DMSO, with a final DMSO concentration below 0.5%) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [3][5][7]

Antimicrobial Activities

Heterocyclic nitrile compounds are known to possess a broad spectrum of antimicrobial activities. While specific studies on 6-Chloro-4-methylnicotinonitrile derivatives are scarce, related structures have shown promising results against various bacterial and fungal strains.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nicotinonitrile derivatives can be varied and may include:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Cell Wall Synthesis Inhibition: Interference with the biosynthesis of the bacterial cell wall.

-

Membrane Disruption: Alteration of the integrity of the microbial cell membrane.

Caption: Potential antimicrobial mechanisms of nicotinonitrile derivatives.

Antimicrobial Activity of Related Compounds

The following table presents the antimicrobial activity of some nicotinonitrile and related heterocyclic derivatives.

| Compound Class | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| Nicotinonitrile derivative | S. aureus | - | [8] |

| Nicotinonitrile derivative | B. cereus | - | [8] |

| Nicotinonitrile derivative | P. merabitis | - | [9] |

| Nicotinonitrile derivative | S. maresens | - | [9] |

| Chloroquinoline analog | E. coli | 12.00 ± 0.00 mm | [10] |

| Chloroquinoline analog | S. aureus | 11.00 ± 0.03 mm | [10] |

| Chloroquinoline analog | P. aeruginosa | 11.00 ± 0.03 mm | [10] |

| Chloroquinoline analog | S. pyogenes | 11.00 ± 0.02 mm | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-step Methodology:

-

Compound Preparation: Serially dilute the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in the same broth.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [11][12][13]

Anti-inflammatory Activities

Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. [14]While direct evidence for 6-Chloro-4-methylnicotinonitrile derivatives is still emerging, the structural features of this scaffold suggest potential for the development of novel anti-inflammatory agents.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of such compounds could be mediated through:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Modulation of Inflammatory Signaling Pathways: Such as the NF-κB and MAPK pathways, which regulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., nitric oxide). [15][7]

Caption: Potential mechanism of anti-inflammatory action via inhibition of signaling pathways.

Anti-inflammatory Activity of Related Compounds

The following table shows the anti-inflammatory activity of some coumarin and other heterocyclic derivatives, which share some structural similarities with the nicotinonitrile core.

| Compound Class | Assay | IC50 (µM) / Effect | Reference |

| 6-Methylcoumarin | NO production in LPS-stimulated RAW 264.7 cells | Reduction of NO levels | [16] |

| 6-Methylcoumarin | Pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) | Decreased expression | [16] |

| Nicotinic acid derivatives | α-Amylase and α-Glucosidase inhibition | - | [14] |

| N-acylhydrazone derivative | Carrageenan-induced rat paw edema | ED50 of 97.8 µmol/kg | [17] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value. [15][4][18][19]

Conclusion and Future Directions

The 6-Chloro-4-methylnicotinonitrile scaffold holds considerable promise as a versatile starting point for the discovery of new therapeutic agents. While direct biological data for its derivatives are still emerging, the well-established activities of the broader nicotinonitrile class, particularly as kinase inhibitors, provide a strong rationale for further investigation. The synthetic tractability of the 2,6-dichloro-4-methylnicotinonitrile precursor allows for the generation of diverse chemical libraries for screening.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of 6-Chloro-4-methylnicotinonitrile derivatives. High-throughput screening against panels of kinases, microbial strains, and in various inflammatory models will be crucial to unlock the full therapeutic potential of this scaffold. Structure-activity relationship (SAR) studies will be instrumental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the development of novel and effective treatments for cancer, infectious diseases, and inflammatory disorders.

References

- Dotsenko, V. V., et al. (2020). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. [Journal Name, Volume(Issue), Pages].

- [Provide full cit

- [Provide full cit

- [Provide full cit

- ChemicalBook. (n.d.). 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- [Provide full cit

- LookChem. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile.

Sources

- 1. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 6-Chloro-4-methylnicotinonitrile: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The nicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, forming the cornerstone of numerous therapeutic agents.[1] This technical guide provides a comprehensive exploration of 6-Chloro-4-methylnicotinonitrile, a key heterocyclic building block, and its structural analogs and derivatives. We will delve into the synthetic strategies for accessing this core and its subsequent functionalization through modern cross-coupling and nucleophilic substitution reactions. A significant focus will be placed on the burgeoning role of these compounds as potent kinase inhibitors, particularly targeting the Pim-1 signaling pathway, which is frequently dysregulated in various cancers. This guide will detail experimental protocols, present quantitative biological data, and visualize key reaction workflows and signaling cascades to serve as an authoritative resource for researchers, scientists, and drug development professionals.

The 6-Chloro-4-methylnicotinonitrile Core: Synthesis and Reactivity

The synthetic accessibility and versatile reactivity of the 6-Chloro-4-methylnicotinonitrile scaffold make it an attractive starting point for the generation of diverse chemical libraries. The chlorine atom at the 6-position serves as a key handle for a variety of chemical transformations, enabling the introduction of a wide array of substituents and the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold

While a direct, one-pot synthesis for 6-Chloro-4-methylnicotinonitrile is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from the preparation of analogous structures, such as 2,6-dichloro-4-methylnicotinonitrile.[2][3] The proposed synthesis involves a multi-step sequence commencing from readily available starting materials.

Proposed Synthetic Workflow for 6-Chloro-4-methylnicotinonitrile:

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of 6-Chloro-4-methylnicotinonitrile